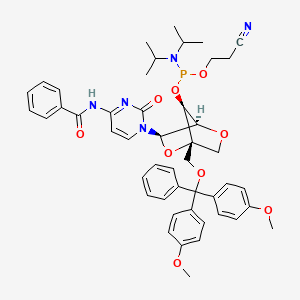

DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Description

BenchChem offers high-quality DMTr-LNA-C(Bz)-3-CED-phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMTr-LNA-C(Bz)-3-CED-phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H52N5O9P |

|---|---|

Molecular Weight |

861.9 g/mol |

IUPAC Name |

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1 |

InChI Key |

SSGINSHBUWKRHC-XCHZTBEFSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics and advanced molecular diagnostics, the demand for synthetic oligonucleotides with superior hybridization properties, stability, and nuclease resistance is paramount. Locked Nucleic Acid (LNA) technology represents a significant advancement in this field, offering unprecedented control over the conformational properties of oligonucleotides. This technical guide provides an in-depth exploration of a key building block in LNA synthesis: DMTr-LNA-C(Bz)-3-CED-phosphoramidite. This document will detail its chemical properties, its central role in the synthesis of LNA-containing oligonucleotides, and provide comprehensive experimental protocols for its use.

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a protected nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis.[1] The "LNA" designation indicates the presence of a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, which "locks" the sugar in a C3'-endo conformation characteristic of A-form DNA and RNA.[2][3] This pre-organization of the sugar moiety dramatically increases the thermal stability of duplexes formed with complementary DNA and RNA strands.[2][3][4] The other components of its name refer to the protecting groups essential for its use in synthesis: "DMTr" (4,4'-Dimethoxytrityl) protects the 5'-hydroxyl group, "Bz" (Benzoyl) protects the exocyclic amine of cytosine, and "CED" (β-cyanoethyl) protects the phosphorus atom.[5]

Core Properties and Specifications

The unique structure of DMTr-LNA-C(Bz)-3-CED-phosphoramidite imparts specific chemical and physical properties that are critical for its successful application in oligonucleotide synthesis.

| Property | Value | Reference |

| Molecular Formula | C47H52N5O9P | [5] |

| Molecular Weight | 861.93 g/mol | [5] |

| CAS Number | 206055-78-9 | |

| Appearance | White to off-white powder | General knowledge from chemical supplier data. |

| Purity (Typical) | ≥98.0% (by HPLC and 31P NMR) | [5][6] |

| Storage Conditions | -20°C under an inert atmosphere | General knowledge from chemical supplier data. |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [7][8] |

The Role in Solid-Phase Oligonucleotide Synthesis

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a cornerstone for the incorporation of LNA cytosine monomers into a growing oligonucleotide chain during solid-phase synthesis. The synthesis process is a cyclical series of chemical reactions that sequentially add nucleotide building blocks to a nascent chain attached to a solid support, typically controlled pore glass (CPG).[9][]

The Synthesis Cycle: A Step-by-Step Workflow

The standard phosphoramidite synthesis cycle is adapted to accommodate the unique steric hindrance of LNA monomers.

Caption: The four-step solid-phase oligonucleotide synthesis cycle.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of LNA-containing oligonucleotides using DMTr-LNA-C(Bz)-3-CED-phosphoramidite.

Reagent Preparation

-

Phosphoramidite Solution: Dissolve DMTr-LNA-C(Bz)-3-CED-phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Due to the steric hindrance of LNA monomers, ensure complete dissolution.[2]

-

Activator Solution: A 0.25 M solution of 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile is recommended for activation.[11]

-

Capping Solutions: Capping A (acetic anhydride/pyridine/THF) and Capping B (16% N-methylimidazole in THF).

-

Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.

-

Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

Automated Solid-Phase Synthesis Cycle

This protocol is designed for a standard automated DNA/RNA synthesizer and has been optimized for the incorporation of LNA monomers.

| Step | Reagent/Solvent Delivered | Typical Duration | Purpose |

| 1. Deblocking | 3% TCA or DCA in dichloromethane | 60-90 seconds | Removes the 5'-DMTr protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[12] |

| 2. Coupling | DMTr-LNA-C(Bz)-3-CED-phosphoramidite and activator (DCI) | 180-250 seconds | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[2] The extended coupling time is necessary due to the steric hindrance of the LNA monomer.[2][13] |

| 3. Capping | Capping A and Capping B | 30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[1] |

| 4. Oxidation | 0.02 M Iodine solution | 45 seconds | Oxidizes the unstable phosphite triester linkage to a stable pentavalent phosphate triester.[2] A longer oxidation time is recommended for LNA-containing oligonucleotides.[2][13] |

Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support. This is typically achieved by incubation with concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA) at room temperature for 1-2 hours.[13][14]

-

Base and Phosphate Deprotection: The benzoyl ("Bz") protecting group on the cytosine base and the β-cyanoethyl groups on the phosphate backbone are removed by heating the oligonucleotide in the cleavage solution. Standard conditions are 55°C for 8-12 hours with concentrated aqueous ammonia.[12] For faster deprotection, AMA can be used at 65°C for 10-15 minutes.[14]

-

Caution: When deprotecting oligonucleotides containing 5-methyl-cytosine LNA, it is advisable to avoid the use of methylamine, as it can lead to the introduction of an N4-methyl modification.[2]

-

Purification and Analysis

-

Purification: The crude deprotected oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[13][15] If the final 5'-DMTr group was left on during synthesis ("DMT-on"), it can be used as a hydrophobic handle for RP-HPLC purification. The DMTr group is then removed by treatment with an aqueous acid solution (e.g., 80% acetic acid).[12]

-

Analysis: The purity and identity of the final LNA-containing oligonucleotide are confirmed by analytical RP-HPLC, and the mass is verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Applications in Research and Drug Development

The incorporation of DMTr-LNA-C(Bz)-3-CED-phosphoramidite to create LNA-modified oligonucleotides offers significant advantages in various applications:

-

Antisense Oligonucleotides: LNA-modified antisense oligonucleotides exhibit enhanced target affinity and nuclease resistance, leading to improved potency and duration of action in vivo.[11]

-

Small Interfering RNAs (siRNAs): The introduction of LNA monomers into siRNA duplexes can increase their stability and reduce off-target effects.

-

Molecular Probes: LNA-containing probes are used in a variety of hybridization-based assays, including qPCR, FISH, and microarrays, where their high melting temperatures allow for the use of shorter probes with higher specificity.[2][4]

-

Diagnostics: The exceptional mismatch discrimination of LNA probes makes them ideal for applications such as SNP genotyping.[2]

Conclusion

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a critical reagent for the synthesis of high-affinity LNA-modified oligonucleotides. Its unique chemical structure necessitates modifications to standard solid-phase synthesis protocols, particularly longer coupling and oxidation times. By following the detailed methodologies outlined in this guide, researchers and drug development professionals can effectively leverage the power of LNA technology to create novel oligonucleotides for a wide range of therapeutic and diagnostic applications. The superior hybridization properties and stability conferred by LNA modifications continue to drive innovation in the field of nucleic acid research.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. glenresearch.com [glenresearch.com]

- 3. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. usp.org [usp.org]

- 6. lcms.cz [lcms.cz]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 8. researchgate.net [researchgate.net]

- 9. atdbio.com [atdbio.com]

- 11. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to DMTr-LNA-C(Bz)-3'-CED-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This document details the essential technical data, experimental protocols for its use, and a visual representation of its chemical structure.

Core Concepts: Introduction to LNA Chemistry

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[2][3] This conformational restriction pre-organizes the phosphate (B84403) backbone, leading to several advantageous properties for oligonucleotides incorporating LNA monomers.[3]

The primary benefits of incorporating LNA monomers, such as DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, into oligonucleotides include:

-

Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes with complementary DNA and RNA strands.[2][4][5] Each LNA monomer incorporation can raise the Tm by 2-8°C.[4]

-

Increased Binding Affinity: The rigid structure of LNA enhances the binding affinity towards target sequences.[2]

-

Improved Mismatch Discrimination: The high binding affinity allows for better discrimination between perfectly matched and mismatched target sequences.[1]

-

Nuclease Resistance: LNA-modified oligonucleotides exhibit increased resistance to enzymatic degradation.[2]

These properties make LNA-modified oligonucleotides powerful tools in various research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes.[1]

Chemical Structure and Properties

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is a chemically protected building block designed for use in automated solid-phase oligonucleotide synthesis.[6] Its structure consists of four key components:

-

5'-Dimethoxytrityl (DMTr) group: A bulky protecting group for the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle in solid-phase synthesis.[7]

-

LNA Cytosine (C) Core: The central nucleoside analog featuring the characteristic 2'-O,4'-C methylene bridge.

-

Benzoyl (Bz) group: A protecting group for the exocyclic amine of the cytosine base.

-

3'-CED-Phosphoramidite group: The reactive moiety that enables the coupling of the monomer to the growing oligonucleotide chain.

Below is a diagram illustrating the chemical structure of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite.

Caption: Chemical structure of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite.

Quantitative Data

The following table summarizes the key quantitative data for DMTr-LNA-C(Bz)-3'-CED-phosphoramidite.

| Property | Value | Reference |

| Chemical Formula | C47H52N5O9P | [8][] |

| Molecular Weight | 861.9 g/mol | [8] |

| CAS Number | 206055-78-9 | [8] |

| Purity | Typically >98% (via HPLC) | General vendor information |

| Storage Condition | -20°C | [8] |

| Shipping | Ambient Temperature | [8] |

| Coupling Efficiency | >99% (with extended coupling time) | [10] |

Experimental Protocols

The incorporation of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite into oligonucleotides is achieved through standard automated solid-phase phosphoramidite (B1245037) chemistry, with some modifications to the standard DNA synthesis cycle.[6][11]

Solid-Phase Oligonucleotide Synthesis

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[]

Workflow for LNA Monomer Incorporation

Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.

Detailed Steps:

-

Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to expose the 5'-hydroxyl group for the next coupling reaction.[7]

-

Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by an activator, such as 5-ethylthiotetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, a longer coupling time (e.g., 6 minutes) is recommended to achieve high coupling efficiencies (>99%).[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in the final product.[6]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[7]

This cycle is repeated for each monomer in the desired sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups from the phosphate backbone and the nucleobases are removed.

Recommended Deprotection Protocol:

A common and efficient method for deprotection is the use of a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA).[13]

-

Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

-

Add a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% ammonium hydroxide.[14]

-

Incubate the mixture at 65°C for 15 minutes.[14]

-

Cool the vial on ice.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

Note: The use of Ac-dC phosphoramidite for standard cytosine bases is recommended when using AMA for deprotection to avoid transamination side reactions that can occur with Bz-dC.[15]

Purification

Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for this purpose.[11][16]

RP-HPLC Purification Workflow

Caption: Workflow for the purification of LNA oligonucleotides by RP-HPLC.

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: 0.1 M TEAA in acetonitrile/water

-

Gradient: A linear gradient of increasing Mobile Phase B

-

Detection: UV absorbance at 260 nm

The fractions corresponding to the full-length product are collected, pooled, desalted, and lyophilized to yield the purified LNA-containing oligonucleotide.

Applications and Impact on Duplex Stability

The incorporation of LNA-C, and other LNA monomers, has a profound impact on the properties of oligonucleotides, making them suitable for a wide range of applications.

Impact on Melting Temperature (Tm)

The enhanced thermal stability of LNA-containing duplexes is a key advantage. The table below illustrates the typical increase in Tm observed with LNA modifications.

| Oligonucleotide Type | Tm Increase per LNA Modification | Reference |

| LNA-DNA/DNA duplex | 2 - 6 °C | [2] |

| LNA-DNA/RNA duplex | 3 - 8 °C | [2][4] |

This increase in Tm allows for the use of shorter probes with high specificity, which is particularly beneficial in applications such as:

-

Quantitative PCR (qPCR) probes

-

Fluorescence in situ hybridization (FISH) probes

-

Microarray probes

-

Allele-specific PCR primers

The ability to normalize the Tm of a set of probes by varying the LNA content is also a significant advantage in multiplex assays.[4]

Conclusion

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is a critical reagent for the synthesis of LNA-modified oligonucleotides. Its use, following modified solid-phase synthesis protocols, allows for the production of oligonucleotides with enhanced thermal stability, binding affinity, and nuclease resistance. These superior properties make LNA-containing oligonucleotides invaluable tools for a wide array of applications in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This guide provides the foundational knowledge and protocols for the successful implementation of this technology in a research and development setting.

References

- 1. glenresearch.com [glenresearch.com]

- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]

- 3. shigematsu-bio.com [shigematsu-bio.com]

- 4. Custom LNA Oligonucleotides [qiagen.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to LNA Cytosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core properties of LNA (Locked Nucleic Acid) Cytosine Phosphoramidite (B1245037), a key building block in the development of next-generation oligonucleotide therapeutics. We delve into its impact on the stability, binding affinity, and nuclease resistance of oligonucleotides, providing a comprehensive resource for researchers and drug developers. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate a deeper understanding and practical application of this powerful technology.

Core Properties of LNA Cytosine Phosphoramidite

LNA cytosine, like other LNA monomers, is a nucleic acid analog with a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the oligonucleotide for hybridization, leading to several advantageous properties.

Enhanced Hybridization and Thermal Stability

The incorporation of LNA cytosine into an oligonucleotide dramatically increases its thermal stability (Tm) when hybridized to a complementary DNA or RNA strand. This enhancement is a direct result of the locked ribose conformation, which reduces the entropic penalty of duplex formation and improves base stacking interactions.

Key Quantitative Data:

| Property | Observation | Citation |

| Melting Temperature (Tm) Increase per LNA Modification | The inclusion of a single LNA monomer can increase the Tm of a duplex by approximately 2-8 °C. | [1] |

| Binding Affinity (Kd) | Oligonucleotides containing LNA modifications exhibit significantly lower dissociation constants (in the nanomolar to picomolar range), indicating a much higher binding affinity compared to unmodified DNA oligonucleotides. | [2] |

Superior Nuclease Resistance

Experimental Protocols

The synthesis of oligonucleotides incorporating LNA cytosine phosphoramidite is performed using standard automated solid-phase phosphoramidite chemistry with some key modifications to the standard cycle.

Oligonucleotide Synthesis with LNA Cytosine Phosphoramidite

Materials:

-

LNA 5-methyl-Cytosine (Bz) CE-Phosphoramidite

-

Anhydrous acetonitrile (B52724)

-

25% Tetrahydrofuran (THF) in anhydrous acetonitrile (for LNA 5-Me-C phosphoramidite dissolution)

-

Standard DNA or RNA phosphoramidites

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., aqueous ammonia)

-

Solid support (e.g., CPG)

Protocol:

-

Preparation of Reagents:

-

Dissolve standard DNA/RNA phosphoramidites in anhydrous acetonitrile.

-

Dissolve the LNA 5-methyl-Cytosine (Bz) CE-Phosphoramidite in a solution of 25% THF in anhydrous acetonitrile.[4]

-

Prepare all other reagents according to the synthesizer manufacturer's instructions.

-

-

Automated Solid-Phase Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. The following cycle is repeated for each monomer addition.

-

Step 1: Deblocking (Detritylation): The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using the deblocking solution.

-

Step 2: Coupling: The LNA cytosine phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain.

-

Modified Step: Due to the steric hindrance of the LNA monomer, a longer coupling time is required compared to standard phosphoramidites. A coupling time of 180-250 seconds is recommended.[4]

-

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

Modified Step: A longer oxidation time of approximately 45 seconds is recommended for LNA-containing oligonucleotides.[4]

-

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using an appropriate cleavage solution (e.g., concentrated aqueous ammonia).

-

The base and phosphate protecting groups are removed by incubation in the cleavage solution at an elevated temperature. It is advisable to avoid the use of methylamine (B109427) for deprotection of oligonucleotides containing Me-Bz-C-LNA to prevent the formation of an N4-methyl modification.[4]

-

-

Purification: The crude oligonucleotide is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizing the Core Concepts

To better illustrate the principles behind the properties of LNA cytosine phosphoramidite, the following diagrams have been generated.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of LNA Phosphoramidites

Locked Nucleic Acid (LNA) phosphoramidites are a class of modified nucleic acid monomers that have become indispensable tools in molecular biology, diagnostics, and therapeutic applications. Their unique structural and chemical properties confer unprecedented advantages to oligonucleotides, including enhanced stability, target affinity, and specificity. This guide provides a comprehensive overview of the core mechanism of action of LNA-modified oligonucleotides, detailing their biophysical properties, therapeutic pathways, and the experimental protocols for their application.

The Core of LNA: Structure and Enhanced Hybridization

Locked Nucleic Acid is a nucleic acid analog characterized by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring.[1][2][3] This bridge "locks" the furanose ring into a rigid C3'-endo conformation, which is the preferred sugar pucker for A-form helices, characteristic of RNA and RNA-DNA duplexes.[2][3][4] This pre-organization of the sugar moiety is the primary driver behind LNA's remarkable properties.

When incorporated into an oligonucleotide, LNA monomers significantly enhance the thermal stability of duplexes formed with complementary DNA and RNA targets.[1][5] This is reflected in a substantial increase in the melting temperature (Tm) of the duplex, typically by 3–8 °C for each LNA substitution.[3] The locked conformation reduces the entropic penalty associated with duplex formation, leading to a more favorable free energy of hybridization (ΔG°).[6][7] This high binding affinity allows for the design of shorter, more specific oligonucleotides for a variety of applications.[1][3]

Primary Mechanism of Action: Antisense Oligonucleotides and RNase H Recruitment

The most prominent therapeutic application of LNA technology is in the design of antisense oligonucleotides (ASOs). LNA-based ASOs are potent inhibitors of gene expression, primarily acting through the recruitment of Ribonuclease H (RNase H).[8][9][10]

ASOs are typically designed as "gapmers," which consist of a central block of 8-14 DNA monomers (the "gap") flanked by LNA-modified wings (2-5 nucleotides).[9][11][12] This chimeric design is crucial for the mechanism of action:

-

Hybridization : The LNA wings provide exceptionally high binding affinity and specificity for the target messenger RNA (mRNA).[12][13] This ensures that the ASO binds tightly and selectively to its intended sequence.

-

RNase H Recruitment : The central DNA gap, when hybridized to the RNA target, forms a DNA-RNA heteroduplex. This specific structure is recognized and bound by RNase H, a ubiquitous cellular endonuclease.[9][10][14]

-

Target Cleavage : RNase H cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.[8][10][15]

-

Recycling : After cleavage, the LNA gapmer is released intact and can subsequently bind to and trigger the degradation of additional mRNA targets, making the process catalytic.[8]

Modifications within the wings, such as LNA, do not support RNase H activity themselves, which is why the DNA gap is essential for this pathway.[9][12]

Role in RNA Interference (siRNA)

LNA modifications are also incorporated into small interfering RNA (siRNA) duplexes to improve their therapeutic properties.[16] Introducing LNA into the siRNA strands can:

-

Enhance Stability : LNA confers significant resistance to nuclease degradation, increasing the functional half-life of the siRNA molecule in serum and within cells.[4][16]

-

Reduce Off-Target Effects : Strategic placement of LNA can alter the thermodynamics of strand loading into the RNA-Induced Silencing Complex (RISC), favoring the incorporation of the intended antisense strand and reducing off-target effects from the sense strand.[16][17]

-

Improve Potency : The increased stability and optimized strand loading can lead to more potent and durable gene silencing.[4][17]

Quantitative Data Summary

The biophysical impact of LNA incorporation is quantifiable through thermodynamic analysis. The following tables summarize key data on the stability and binding affinity of LNA-modified oligonucleotides.

Table 1: Impact of LNA on Duplex Melting Temperature (Tm)

| Oligonucleotide Type | Modification | ΔTm per LNA (°C) vs. DNA/DNA | ΔTm per LNA (°C) vs. DNA/RNA |

|---|---|---|---|

| DNA with LNA | Single LNA substitution | +4 to +6 | +3 to +8 |

| α-L-LNA | Three α-L-LNA substitutions | - | +6.5 to +11.1 |

| LNA/DNA Gapmer | LNA wings | (Dependent on length and sequence) | (Dependent on length and sequence) |

Data synthesized from multiple sources.[3][18]

Table 2: Thermodynamic Parameters for LNA-DNA Duplex Formation

| Parameter | Description | Effect of LNA Incorporation |

|---|---|---|

| ΔG°37 | Gibbs Free Energy (Binding Affinity) | Becomes more negative (more favorable binding) |

| ΔH° | Enthalpy Change (Stacking/H-bonds) | Becomes more negative (stronger interactions) |

| ΔS° | Entropy Change (Disorder) | Becomes less negative (pre-organization reduces entropic cost) |

This table represents general trends observed in thermodynamic studies.[6][7][19]

Experimental Protocols

LNA oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry, with minor modifications to protocols.[1][20]

Methodology:

-

Synthesis :

-

Utilize a standard automated DNA synthesizer.

-

Dissolve LNA phosphoramidites in anhydrous acetonitrile. Note: Some modified LNA bases may require co-solvents like THF.[1]

-

Increase the coupling time for LNA monomers to 180-250 seconds to account for their increased steric hindrance compared to standard DNA phosphoramidites.[1]

-

Standard protocols are used for capping, oxidation, and detritylation steps.[21]

-

-

Deprotection :

-

Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium (B1175870) hydroxide.

-

Avoid methylamine (B109427) for deprotection if methyl-cytosine LNA variants are used to prevent unwanted side reactions.[1]

-

-

Purification :

-

Crude oligonucleotides can be purified using several standard methods.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is effective for detritylated (DMT-off) oligonucleotides or those with hydrophobic labels.[22]

-

Anion-Exchange HPLC (AEX-HPLC) provides high-resolution separation based on charge and is recommended for achieving high purity (>95%), especially for LNA and phosphorothioate-modified oligonucleotides.[22]

-

Polyacrylamide Gel Electrophoresis (PAGE) is suitable for purifying long oligonucleotides and can achieve >90% purity.[22]

-

This protocol outlines a typical experiment to assess the efficacy of an LNA ASO in reducing target gene expression in a cell culture model.[23][24]

Methodology:

-

Cell Culture : Seed the chosen cell line (e.g., Hepa 1-6, HeLa) in appropriate culture plates and grow to a confluency of 70-80%.

-

Transfection/Delivery :

-

Prepare solutions of the LNA ASO and a negative control ASO (scrambled sequence) in serum-free medium.

-

Deliver the ASOs to the cells. This can be done using:

-

Lipid-based transfection reagents (e.g., Lipofectamine).

-

Gymnotic delivery ("naked" uptake), where cells are incubated with the ASO for an extended period (24-72 hours). LNA ASOs are particularly amenable to this method in many cell lines.[25]

-

-

-

Incubation : Incubate the treated cells for 24-72 hours to allow for ASO uptake and action on the target mRNA.

-

Cell Lysis and RNA Extraction :

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard protocol (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation) or a commercial kit.

-

-

Gene Expression Analysis :

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[23]

-

-

Data Analysis : Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the ΔΔCt method to determine the percentage of target knockdown.

Conclusion

LNA phosphoramidites provide a powerful chemical modification that fundamentally enhances the properties of oligonucleotides. By locking the sugar conformation, LNAs confer a unique combination of high binding affinity, target specificity, and nuclease resistance. The primary mechanism of action for LNA-based therapeutics, particularly gapmer ASOs, is the potent and specific degradation of target RNA via the RNase H pathway. These superior biophysical and pharmacological properties have established LNA technology as a cornerstone of modern nucleic acid research, diagnostics, and the development of next-generation genetic drugs.

References

- 1. glenresearch.com [glenresearch.com]

- 2. ias.ac.in [ias.ac.in]

- 3. microsynth.com [microsynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. glenresearch.com [glenresearch.com]

- 22. Method of Oligonucleotide Purification [biosyn.com]

- 23. Item - Antisense oligonucleotide (ASO) mediated knock-down of IL-1Ra transcript in vitro and in vivo using locked nucleic acids (LNAs). - Public Library of Science - Figshare [plos.figshare.com]

- 24. In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments [experiments.springernature.com]

- 25. researchgate.net [researchgate.net]

The Cornerstone of High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-C(Bz)-3-CED-phosphoramidite

For Immediate Release

This technical guide provides an in-depth overview of DMTr-LNA-C(Bz)-3-CED-phosphoramidite, a key building block in the synthesis of high-affinity Locked Nucleic Acid (LNA) oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core chemical properties, experimental protocols for its use in solid-phase synthesis, and the impact of LNA incorporation on oligonucleotide performance.

Introduction to DMTr-LNA-C(Bz)-3-CED-phosphoramidite

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a synthetically modified nucleoside phosphoramidite (B1245037) used in the automated chemical synthesis of oligonucleotides. It is a derivative of cytidine (B196190) that has been conformationally locked through a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bicyclic structure, characteristic of LNA monomers, pre-organizes the sugar into a rigid A-form helical geometry. The incorporation of LNA monomers like this one into an oligonucleotide sequence results in unprecedented thermal stability and enhanced hybridization properties.[3]

The full chemical name for this compound is N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O,4'-C-methylene-cytidine 3'-O-[(2-cyanoethyl) (N,N-diisopropyl)]-phosphoramidite. It is classified as a purine (B94841) nucleoside analog and has been noted for its potential in developing oligonucleotides with broad antitumor activity, which may rely on mechanisms such as inhibiting DNA synthesis or inducing apoptosis.[4][]

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of DMTr-LNA-C(Bz)-3-CED-phosphoramidite is essential for its proper handling, storage, and application in oligonucleotide synthesis. Key quantitative data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 206055-78-9 | [1][] |

| Molecular Formula | C47H52N5O9P | [1][] |

| Molecular Weight | 861.9 g/mol | [1] |

| Storage Condition | -20°C | [1] |

| Purity | >98% (Typically) | N/A |

| Thermal Stability (ΔTm) | +2 to +8 °C per modification | [] |

| Thermodynamic Stabilization | ~1.6 kcal/mol per modification (antiparallel duplex) | [7][8] |

| Coupling Efficiency | >90% | [9] |

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of DMTr-LNA-C(Bz)-3-CED-phosphoramidite into an oligonucleotide sequence is achieved via automated solid-phase synthesis using the standard phosphoramidite method. However, due to the steric hindrance of the LNA monomer, modifications to standard DNA synthesis protocols are required to ensure high coupling efficiency.[3]

Reagents and Materials

-

DMTr-LNA-C(Bz)-3-CED-phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, G, C, T/U)

-

Controlled Pore Glass (CPG) solid support

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole - ETT)

-

Capping solution A (Acetic anhydride/THF/Pyridine)

-

Capping solution B (N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/Pyridine/Water)

-

Deblocking solution (Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Synthesis Cycle

The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps, as illustrated in the workflow diagram below.

References

- 1. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]

- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite-西安齐岳生物 [0qy.com]

- 3. glenresearch.com [glenresearch.com]

- 4. medchemexpress.com [medchemexpress.com]

- 7. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to LNA Chemistry

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) chemistry represents a significant advancement in oligonucleotide synthesis, offering unprecedented control over the properties of synthetic DNA and RNA. This technical guide provides an in-depth exploration of the core principles of LNA chemistry, detailed experimental protocols, and a summary of key quantitative data to empower researchers in the development of next-generation oligonucleotide-based diagnostics and therapeutics.

The Core of LNA Chemistry: A Conformational Lock for Enhanced Performance

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a rigid C3'-endo (RNA-like) conformation, leading to a significant increase in the binding affinity of LNA-containing oligonucleotides for their complementary DNA or RNA targets.[3]

dot

References

benefits of using locked nucleic acid phosphoramidites

An In-depth Technical Guide to the Benefits of Locked Nucleic Acid (LNA) Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) represents a class of modified RNA nucleotides that possess a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar.[1][2][3] This bridge "locks" the ribose moiety in a C3'-endo conformation, which is the ideal structure for forming A-type duplexes, characteristic of RNA-RNA and RNA-DNA hybrids.[2][4] LNA phosphoramidites are the chemical building blocks used in standard automated oligonucleotide synthesis to incorporate these high-affinity residues into DNA or RNA sequences.[1][5][6] The resulting LNA-containing oligonucleotides exhibit a suite of powerful characteristics, including exceptionally high binding affinity, enhanced specificity, and robust resistance to nuclease degradation, making them an indispensable tool in modern molecular biology, diagnostics, and therapeutic development.[2][7][8]

Core Technical Benefits

The unique bicyclic structure of LNA confers several significant advantages over traditional DNA and RNA oligonucleotides.

Unprecedented Hybridization Affinity and Thermal Stability

The defining feature of LNA is its remarkable binding affinity for complementary DNA and RNA targets.[9][10] The locked C3'-endo conformation pre-organizes the oligonucleotide backbone for hybridization, reducing the entropic penalty associated with duplex formation and leading to a significant increase in thermal stability.[4][11]

-

Quantitative Impact: The incorporation of a single LNA monomer can increase the melting temperature (T_m_) of a duplex by +2 to +10°C when binding to an RNA target and +1 to +8°C for a DNA target.[7][8][12]

-

Practical Advantage: This high affinity allows for the design of much shorter oligonucleotides (e.g., probes and primers) that maintain a high T_m_, which is particularly advantageous for targeting short sequences like microRNAs or for applications requiring high specificity.[1][8][13]

Superior Nuclease Resistance

The methylene bridge in the LNA sugar backbone sterically hinders the approach of nucleases, granting LNA-modified oligonucleotides a high degree of resistance to enzymatic degradation.[2][7][8] This enhanced biostability is critical for any in vivo or in vitro application where nucleases are present.

-

Comparative Stability: Chimeric LNA/DNA oligonucleotides demonstrate significantly longer half-lives in human serum compared to unmodified DNA, phosphorothioate (B77711) (PS) modified DNA, and even 2'-O-methyl (2'-O-Me) modified RNA oligonucleotides.[7][14] This stability makes LNA a superior chemistry for antisense therapeutics.[8][15][16]

Enhanced Specificity and Mismatch Discrimination

The rigid conformation and high binding energy of LNA accentuate the thermodynamic penalty of a base mismatch. This results in a larger difference in melting temperature (ΔT_m_) between a perfectly matched sequence and one containing a single nucleotide mismatch.

-

Quantitative Impact: The strategic placement of LNA monomers can increase the ΔT_m_ by up to 8°C, allowing for superior discrimination between closely related sequences.[8]

-

Key Applications: This property is invaluable for applications such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and distinguishing between members of a microRNA family that may differ by only a single base.[1][8][13]

Quantitative Data Summary

The following tables summarize the key quantitative benefits of LNA modifications compared to other common oligonucleotide chemistries.

Table 1: Thermodynamic Properties of Modified Oligonucleotides

| Modification | ΔT_m_ per Modification (°C vs. RNA Target) | ΔT_m_ per Modification (°C vs. DNA Target) | ΔT_m_ for Mismatch Discrimination (°C) |

| LNA | +2 to +10[7][12] | +1 to +8[12] | Up to +8[8] |

| 2'-O-Methyl RNA | ~ +1.0[14] | Not specified | Not specified |

| Phosphorothioate (PS) | Negative[14] | Negative[14] | Reduced |

| Unmodified DNA | Reference | Reference | Reference |

Table 2: Nuclease Resistance of Modified Oligonucleotides in Human Serum

| Oligonucleotide Design | Approximate Half-life (t_1/2_) in Human Serum |

| LNA/DNA Gapmer (3 LNA each end) | ~15 hours[14] |

| 2'-O-Methyl RNA Gapmer | ~12 hours[14] |

| Phosphorothioate (PS) DNA | ~10 hours[14] |

| Unmodified DNA | ~1.5 hours[14] |

Applications in Research and Drug Development

LNA phosphoramidites enable the synthesis of oligonucleotides for a wide range of advanced applications.

Antisense Therapeutics

LNA is a cornerstone of third-generation antisense oligonucleotide (ASO) technology, offering high potency and durability.[4] The mechanism of action depends on the ASO design.

-

RNase H-Mediated Degradation: A "gapmer" design, featuring a central block of 7-10 DNA bases flanked by LNA "wings," allows the ASO/mRNA heteroduplex to recruit the endonuclease RNase H.[7][14] RNase H specifically cleaves the RNA strand of the duplex, leading to potent gene silencing.[3][7][17]

-

Steric Blockade: LNA "mixmers" (with alternating LNA/DNA monomers) or fully LNA-modified oligonucleotides are not substrates for RNase H. Instead, they act via steric hindrance, physically blocking ribosome progression to inhibit translation or interfering with splicing factors to modulate pre-mRNA processing.[3][12][17]

Figure 1. Core mechanisms of action for LNA-based antisense oligonucleotides (ASOs).

Molecular Diagnostics and Research

-

Quantitative PCR (qPCR): LNA-enhanced probes can be designed to be shorter than conventional DNA probes while maintaining a high T_m_.[13] This improves quenching efficiency in hydrolysis probes, leading to a better signal-to-noise ratio and increased sensitivity.[13] Their high specificity makes them ideal for challenging applications like SNP genotyping and detecting targets in AT-rich regions.[18]

-

Fluorescence In Situ Hybridization (FISH): The high affinity of LNA probes increases hybridization efficiency, resulting in brighter signals and reduced background.[1][2] This allows for the use of shorter probes, which can better penetrate dense tissues and target fragmented nucleic acids in samples like FFPE.

-

MicroRNA (miRNA) Research: LNAs are perfectly suited for studying miRNAs. Their high affinity enables the sensitive detection of these short (22 nt) transcripts, and their specificity allows for the discrimination between highly homologous miRNA family members.[7][8] LNA-based inhibitors ("antimiRs") are also exceptionally potent for silencing miRNA function in vivo and in vitro.[8]

Experimental Protocols and Methodologies

LNA Oligonucleotide Synthesis Workflow

LNA oligonucleotides are synthesized using standard, automated phosphoramidite (B1245037) chemistry with minor but crucial modifications to the standard DNA synthesis cycle.[1][6]

Figure 2. Automated synthesis cycle for incorporating LNA phosphoramidites.

Methodology:

-

Phosphoramidite Preparation: Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to standard concentrations. Note that some modified cytosine LNA amidites may require a co-solvent like THF.[1]

-

Automated Synthesis: Use a standard automated DNA synthesizer.

-

Coupling Step: The key modification is to extend the coupling time. Due to the steric bulk of the LNA monomer, a longer time is required for efficient coupling. A time of 180-250 seconds is often recommended, depending on the synthesizer model.[1]

-

Oxidation Step: A slightly longer oxidation time (e.g., 45 seconds) may be beneficial to ensure complete conversion of the phosphite triester.[1]

-

Cleavage and Deprotection: Standard protocols using ammonium (B1175870) hydroxide (B78521) are typically sufficient for deprotection.[1]

-

Purification: LNA oligonucleotides are water-soluble and can be purified using standard methods like HPLC or PAGE.[1]

Protocol for Antisense LNA Gapmer-Mediated Gene Knockdown

This protocol outlines a typical experiment to assess the efficacy of an LNA gapmer ASO in cell culture.

1. ASO Design and Synthesis:

-

Target Selection: Identify a unique and accessible region of the target mRNA.

-

ASO Design: Synthesize a 16-20 mer gapmer with a 3-10-3 or similar LNA-DNA-LNA configuration.[19]

-

Control Oligonucleotides: At a minimum, synthesize two controls: a mismatch control (same sequence as the active ASO but with 3-4 mismatched bases) and a scrambled control (same base composition but randomized sequence).[19][20] Using a second, non-overlapping ASO targeting the same mRNA is also highly recommended to confirm on-target effects.[20]

2. Cell Culture and Transfection:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in 12- or 24-well plates to achieve 70-80% confluency at the time of transfection.

-

ASO Delivery:

-

Transfection: Use a lipid-based transfection reagent (e.g., Lipofectamine). Dilute the ASO and the reagent separately in serum-free media, then combine and incubate to form complexes. Add the complexes to the cells at a final concentration range (e.g., 1-100 nM) to generate a dose-response curve.

-

Gymnotic Delivery: For some cell types, ASOs can be taken up without a transfection reagent ("gymnotic delivery"). This requires higher concentrations and longer incubation times but can avoid artifacts from transfection reagents.[19]

-

-

Incubation: Incubate cells with the ASO for 24-72 hours.

3. Analysis of Gene Knockdown:

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the relative expression level of the target mRNA. Normalize the data to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Protein Analysis (Western Blot): Harvest cell lysates and perform a Western blot to determine if the reduction in mRNA levels translates to a decrease in the target protein. This is a critical validation step.

4. Data Interpretation:

-

Compare the mRNA and protein levels in cells treated with the active ASO to those treated with control oligonucleotides and an untreated sample.

-

A successful experiment will show a dose-dependent reduction of the target gene with the active ASO(s), with minimal effect from the mismatch and scrambled controls.[20]

Figure 3. Logical workflow for LNA-enhanced qPCR for SNP genotyping.

Conclusion

LNA phosphoramidites are enabling reagents that impart transformative properties to synthetic oligonucleotides. The resulting LNA-modified oligos provide an unparalleled combination of binding affinity, specificity, and nuclease resistance. These characteristics directly translate into more sensitive and specific diagnostic assays, more robust research tools for probing nucleic acid function, and more potent and durable antisense therapeutics. For researchers and drug developers, mastering the application of LNA technology is essential for pushing the boundaries of molecular science and creating the next generation of nucleic acid-based solutions.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. LNA Phosphoramidites [qiagen.com]

- 7. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. glenresearch.com [glenresearch.com]

- 11. Unlocking the therapeutic potential of locked nucleic acids through lipid nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. academic.oup.com [academic.oup.com]

- 15. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gene-quantification.de [gene-quantification.de]

- 19. researchgate.net [researchgate.net]

- 20. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to DMTr-LNA-C(Bz)-3'-CED-phosphoramidite for Advanced Oligonucleotide Synthesis

This technical guide provides an in-depth overview of DMTr-LNA-C(Bz)-3'-CED-phosphoramidite, a crucial building block in the synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines a standard protocol for its use in solid-phase oligonucleotide synthesis, and discusses the therapeutic mechanisms of action of the resulting LNA-modified oligonucleotides.

Physicochemical Properties

The quantitative data for DMTr-LNA-C(Bz)-3'-CED-phosphoramidite are summarized in the table below, providing a clear reference for its key characteristics.

| Property | Value | Reference |

| Molecular Weight | 861.9 g/mol | [1][2] |

| Molecular Formula | C₄₇H₅₂N₅O₉P | [1][][4] |

| CAS Number | 206055-78-9 | [1][][4] |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C | [1][2] |

| Shipping Conditions | Ambient Temperature | [1] |

Experimental Protocols: Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-modified oligonucleotides incorporating DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is performed using automated solid-phase synthesis based on phosphoramidite (B1245037) chemistry. The following protocol outlines the key steps in a standard synthesis cycle.

Materials and Reagents:

-

DMTr-LNA-C(Bz)-3'-CED-phosphoramidite

-

Standard DNA or RNA phosphoramidites (A, G, C, T/U)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Acetonitrile (anhydrous, synthesis grade)

Synthesis Cycle:

The automated synthesis process consists of a series of repeated cycles for each monomer addition.

-

Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMTr) protecting group is removed from the nucleotide bound to the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The DMTr-LNA-C(Bz)-3'-CED-phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for LNA phosphoramidites may require optimization and are often longer than for standard DNA phosphoramidites.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence. Following the final cycle, the oligonucleotide is cleaved from the solid support and deprotected.

Post-Synthesis Workup:

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the cyanoethyl protecting groups on the phosphates and the benzoyl (Bz) protecting group on the cytosine base are removed by incubation in concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter sequences and other impurities.

-

Desalting and Quantification: The purified oligonucleotide is desalted and quantified, usually by UV spectrophotometry at 260 nm.

Experimental workflow for LNA oligonucleotide synthesis.

Signaling Pathways and Mechanism of Action

LNA-modified oligonucleotides are potent tools in antisense therapy, primarily functioning by modulating gene expression at the post-transcriptional level. Their high binding affinity to target RNA sequences leads to robust and specific gene silencing through two main mechanisms of action.

-

RNase H-Mediated Degradation: When an LNA-modified antisense oligonucleotide is designed as a "gapmer" (a central block of DNA or phosphorothioate (B77711) DNA flanked by LNA wings), it can recruit the endonuclease RNase H. Upon binding of the gapmer to the target mRNA, the DNA-RNA heteroduplex in the central gap is recognized and cleaved by RNase H, leading to the degradation of the mRNA and subsequent downregulation of protein expression.

-

Steric Hindrance: LNA-modified oligonucleotides can also function through a non-degradative, steric-blocking mechanism. By binding to a target RNA with high affinity, they can physically obstruct the translational machinery (ribosomes) from initiating or elongating protein synthesis. Alternatively, they can be designed to bind to pre-mRNA splice sites, modulating splicing patterns to either correct a pathogenic splicing defect or to induce the skipping of an exon, leading to a non-functional protein.

Mechanisms of action of LNA antisense oligonucleotides.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMTr Group in Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. At the heart of the most robust and widely adopted method, phosphoramidite (B1245037) chemistry, lies a crucial molecular guardian: the 4,4'-dimethoxytrityl (DMTr) protecting group. This in-depth technical guide elucidates the pivotal role of the DMTr group, detailing its function, the mechanics of its application and removal, and its direct impact on the fidelity and efficiency of oligonucleotide synthesis.

The Core Function of the DMTr Group

The primary function of the DMTr group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of the nucleoside monomer.[1] This protection is essential to enforce the directional and sequential addition of nucleotides during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction. By "capping" the 5' end, the DMTr group prevents undesirable side reactions, such as the polymerization of nucleosides, ensuring that each phosphoramidite coupling reaction occurs specifically at the free 5'-hydroxyl of the growing oligonucleotide chain.[2]

The selection of the DMTr group for this critical role is due to a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMTr group provides excellent steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted chemical reactions.[1]

-

Acid Lability: The DMTr group is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclic nature of phosphoramidite synthesis.

-

Monitoring Capability: Upon cleavage with an acid, the DMTr group is released as a stable, bright orange-colored carbocation (the "trityl" cation), which has a strong absorbance at approximately 495-498 nm.[1][3][4] This property allows for the real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[1][3][4]

The Phosphoramidite Synthesis Cycle: A Step-by-Step Breakdown

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMTr group plays a central role in the initiation and continuation of each cycle.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the 5'-DMTr protecting group from the nucleoside bound to the solid support.[2][5] This is achieved by treating the support with a mild acid, typically a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane.[6] The acid cleaves the ether linkage, releasing the DMTr cation and exposing the 5'-hydroxyl group for the subsequent coupling reaction.[2]

Step 2: Coupling

The next phosphoramidite monomer, with its own 5'-DMTr group intact, is activated by an activating agent such as tetrazole or a derivative.[3][] The activated phosphoramidite is then delivered to the solid support, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] This reaction forms a phosphite (B83602) triester linkage.

Step 3: Capping

As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains may not have reacted with the incoming phosphoramidite.[5][6] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations, a "capping" step is introduced.[3][4] A capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole, is used to acetylate and thus permanently block these unreacted 5'-hydroxyl groups.[2][3]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[3][4] Therefore, it is oxidized to a more stable pentavalent phosphotriester using a mild oxidizing agent, typically a solution of iodine in a mixture of water, pyridine (B92270), and tetrahydrofuran.[2][3] This stabilized linkage is resistant to the acidic conditions of the subsequent detritylation step.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

The Critical Impact of DMTr on Synthesis Efficiency

The efficiency of each coupling step is critical for the successful synthesis of long oligonucleotides. Even a small decrease in stepwise efficiency can lead to a dramatic reduction in the overall yield of the full-length product. The DMTr group is instrumental in achieving the high coupling efficiencies (typically >99%) required for modern oligonucleotide synthesis.[5][8]

The relationship between stepwise coupling efficiency and the overall yield of a full-length oligonucleotide is illustrated in the table below.

| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency (Overall Yield) | 99.0% Coupling Efficiency (Overall Yield) | 99.5% Coupling Efficiency (Overall Yield) |

| 20 | 66.8% | 81.8% | 90.5% |

| 50 | 36.4% | 60.5% | 77.9% |

| 100 | 13.3% | 36.6% | 60.6% |

| 150 | 4.8% | 22.1% | 47.2% |

Data compiled from publicly available sources.

As the table demonstrates, maintaining a very high coupling efficiency is essential for obtaining a usable yield of longer oligonucleotides. The robust protection afforded by the DMTr group is a key factor in achieving these high efficiencies.

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite synthesis. Specific timings and reagent concentrations may vary depending on the synthesizer, scale of synthesis, and specific sequences.

Detritylation

-

Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[6]

-

Procedure:

-

The solid support is washed with anhydrous acetonitrile (B52724).

-

The detritylation reagent is passed through the synthesis column for a specified time (typically 60-180 seconds).

-

The eluent containing the orange DMTr cation is collected for spectrophotometric analysis.

-

The solid support is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

-

Coupling

-

Reagents:

-

Procedure:

-

The phosphoramidite and activator solutions are mixed immediately before being delivered to the synthesis column.

-

The mixture is passed through the column, and the reaction is allowed to proceed for a specific coupling time (typically 30-120 seconds for standard nucleosides).[2]

-

The column is then washed with anhydrous acetonitrile.

-

Capping

-

Reagents:

-

Procedure:

-

Capping reagents A and B are mixed and delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (typically 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

Oxidation

-

Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[2]

-

Procedure:

-

The oxidizing solution is delivered to the synthesis column.

-

The reaction is allowed to proceed for a specified time (typically 30-60 seconds).

-

The column is washed with anhydrous acetonitrile.

-

Monitoring Coupling Efficiency via Trityl Cation Quantification

-

Procedure:

-

The acidic eluent from the detritylation step, containing the DMTr cation, is collected.

-

The volume of the eluent is measured.

-

The absorbance of the solution is measured at 495-498 nm using a spectrophotometer.[1][4]

-

The amount of DMTr cation is calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the DMTr cation (approximately 70,000 L mol⁻¹ cm⁻¹).

-

The stepwise coupling efficiency is calculated by comparing the amount of DMTr cation released in the current cycle to the amount released in the previous cycle.

-

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable component of modern phosphoramidite chemistry for oligonucleotide synthesis. Its unique combination of steric bulk, acid lability, and the chromophoric nature of its cleavage product provides the necessary protection, control, and real-time monitoring capabilities that enable the efficient and high-fidelity synthesis of custom oligonucleotides. For researchers and professionals in drug development, a thorough understanding of the function of the DMTr group is fundamental to appreciating the intricacies and optimizing the outcomes of synthetic nucleic acid production.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. atdbio.com [atdbio.com]

- 4. biotage.com [biotage.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. sg.idtdna.com [sg.idtdna.com]

The Benzoyl Group: A Technical Guide to a Versatile Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Among the arsenal (B13267) of protective moieties available to chemists, the benzoyl (Bz) group stands out as a robust and versatile option for the temporary masking of hydroxyl and amino functionalities. Its stability under a range of conditions, coupled with a variety of reliable deprotection methods, has cemented its role in numerous synthetic endeavors, particularly in the fields of carbohydrate and nucleoside chemistry, which are central to drug development. This technical guide provides an in-depth exploration of the core principles and practical applications of the benzoyl protecting group, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its effective implementation.

Core Attributes of the Benzoyl Protecting Group

The benzoyl group, with the chemical structure C₆H₅CO-, is typically introduced to a substrate via an acylation reaction, forming a benzoate (B1203000) ester with a hydroxyl group or a benzamide (B126) with an amine. A key advantage of the benzoyl group is its enhanced stability compared to other acyl protecting groups like the acetyl (Ac) group. This stability allows for a broader range of reaction conditions to be employed in subsequent synthetic steps without premature cleavage of the protecting group.

The benzoyl group is widely utilized in the synthesis of complex biomolecules. In carbohydrate chemistry, it is frequently used for the protection of hydroxyl groups, influencing the stereochemical outcome of glycosylation reactions.[1][2][3] In the realm of nucleoside and oligonucleotide synthesis, the benzoyl group is a standard choice for the protection of the exocyclic amino groups of nucleobases such as adenine (B156593) and cytosine.

Introduction of the Benzoyl Group: Benzoylation

The introduction of a benzoyl group, or benzoylation, is most commonly achieved using benzoyl chloride (BzCl) or benzoic anhydride (B1165640) in the presence of a base, typically pyridine (B92270), which also often serves as the solvent.[4][5][6][7] The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl or amino group of the substrate attacks the electrophilic carbonyl carbon of the benzoylating agent.

More recently, "green" and more efficient methods have been developed. One such method employs benzoyl cyanide (BzCN) in an ionic liquid, which offers a milder and more selective alternative to the traditional pyridine-based procedures.[8][9] This method can be particularly advantageous for sensitive substrates.

Quantitative Data on Benzoylation Reactions

The efficiency of benzoylation is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative yields for the benzoylation of various substrates under different conditions.

| Substrate | Benzoylating Agent | Base/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Aniline | Benzoyl Chloride | Pyridine/Basic Alumina (B75360) | Solvent-free (Microwave) | - | 2 min | 95 | [4] |

| Phenol | Benzoyl Chloride | Pyridine/Basic Alumina | Solvent-free (Microwave) | - | 2.5 min | 92 | [4] |

| Benzyl Alcohol | Benzoyl Chloride | Pyridine/Basic Alumina | Solvent-free (Microwave) | - | 3 min | 90 | [4] |

| 2'-Deoxythymidine | Benzoyl Cyanide | Pyridine | Pyridine | 40°C | 5 h | 94 | [10] |

| 2'-Deoxyadenosine | Benzoyl Cyanide | Pyridine | Pyridine | 40°C | 6 h | 93 | [10] |

| 2'-Deoxycytidine | Benzoyl Cyanide | Pyridine | Pyridine | 40°C | 2 h | 96.5 (perbenzoylated) | [10] |

| 2'-Deoxyguanosine | Benzoyl Cyanide | Pyridine | Pyridine | 115°C | 4 h | 89 (perbenzoylated) | [10] |

Table 1: Yields for Benzoylation of Various Substrates

The regioselectivity of benzoylation in polyhydroxylated compounds, such as carbohydrates, is a critical consideration. The inherent reactivity of different hydroxyl groups can be exploited to achieve selective protection.

| Carbohydrate Substrate | Benzoylating Agent | Conditions | Major Product | Yield (%) | Reference |

| Methyl α-D-glucopyranoside | Benzoyl Chloride | Pyridine, -35°C | 1,2,3,6-tetrabenzoate | 37 | [2] |

| Methyl α-D-mannopyranoside | Benzoyl Chloride | Pyridine, -35°C | 1,2,3,6-tetrabenzoate | 51 | [2] |

| α-D-Galactose | Benzoyl Chloride | Pyridine, low temp. | 1,2,3,6-tetrabenzoate | 38 | [2] |

| α- and β-allyl-d-GalNAc | Benzoyl Chloride (2.1 equiv) | -40°C | 3,6-di-O-benzoates | 69-76 | [11] |

| β-azidopropyl-d-GalNAc | Benzoyl Chloride | -40°C | 4,6-di-O-benzoate | 83 | [11] |

Table 2: Regioselectivity in the Benzoylation of Carbohydrates

Experimental Protocols for Benzoylation

Protocol 1: General Benzoylation of an Alcohol using Benzoyl Chloride and Pyridine

-

Dissolve the alcohol substrate (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1-1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Solvent-Free Benzoylation of Amines

-

In a 50 mL beaker, add the amine substrate (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g).[4]

-

Stir the mixture to obtain a free-flowing powder.

-

Irradiate the mixture in a microwave oven at 300 W for the appropriate time (typically 2-5 minutes, monitored by TLC).[4]

-

After cooling to room temperature, extract the product with methylene (B1212753) chloride (3 x 15 mL).[4]

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.[4]

-

Remove the solvent under reduced pressure and crystallize the product from a suitable solvent (e.g., EtOAc-petroleum ether).[4]

Deprotection of the Benzoyl Group